molecular formula C18H23N3O3S B2753884 Ethyl 4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate CAS No. 1251687-73-6

Ethyl 4-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate

Cat. No. B2753884
CAS RN: 1251687-73-6
M. Wt: 361.46
InChI Key: NIDWWFATDRQBKM-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an ethyl ester, a piperidine ring, a thiadiazole ring, and a methoxybenzyl group. These groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the piperidine and thiadiazol rings. Unfortunately, without specific information, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors like polarity, molecular weight, and the presence of functional groups all play a role. For example, the ethyl ester group in this compound is likely to make it fairly polar .

Scientific Research Applications

Thiazole-Piperidine Hybrid Analogs as Potential Antituberculosis Agents

A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, related to the specified compound, was designed and synthesized as potential antituberculosis agents. Among them, a compound showed promising activity against Mycobacterium tuberculosis, indicating the potential of thiazole-piperidine hybrids in tuberculosis treatment (Jeankumar et al., 2013).

Antibacterial and Antifungal Properties of Piperidine Substituted Benzothiazole Derivatives

The synthesis of ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate and its derivatives demonstrated significant antibacterial and antifungal activities, highlighting the potential of such compounds in developing new antimicrobial agents (Shafi et al., 2021).

EGFR Inhibition by Benzimidazole Derivatives for Anti-Cancer Applications

A detailed study on benzimidazole derivatives bearing piperidine and methoxyphenyl groups, similar in structure to the specified compound, revealed their potential as EGFR inhibitors for cancer treatment. The study highlights the significance of molecular stability and docking studies in identifying promising anti-cancer agents (Karayel, 2021).

Antimicrobial Activity of New Pyridine Derivatives

Research on derivatives of ethyl piperidine-1-carboxylate, which share a common structural motif with the specified compound, has shown variable and modest antimicrobial activity against several strains of bacteria and fungi, suggesting their utility in developing novel antimicrobial agents (Patel et al., 2011).

Antimicrobial and Antioxidant Studies of Lignan Conjugates

Lignan conjugates synthesized from related compounds exhibited excellent antibacterial and antifungal properties, along with profound antioxidant potential. These findings underscore the multifaceted applications of such compounds in pharmaceutical research (Raghavendra et al., 2016).

Safety and Hazards

The safety and hazards associated with a compound depend on factors like its reactivity, toxicity, and the conditions under which it’s used. Without specific information, it’s difficult to provide a detailed safety assessment .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promise as a drug, for example, researchers might investigate its mechanism of action, look for ways to improve its potency, or test it in clinical trials .

properties

IUPAC Name

ethyl 4-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-3-24-18(22)21-10-8-14(9-11-21)17-20-19-16(25-17)12-13-4-6-15(23-2)7-5-13/h4-7,14H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDWWFATDRQBKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)C2=NN=C(S2)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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